Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate
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Overview
Description
Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core with an acetamido group at the 6-position and an ethyl ester group at the 2-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the indole derivative with acetic anhydride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the indole derivative with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The acetamido group enhances the compound’s ability to interact with biological molecules, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-indol-2-yl)acetate: Another indole derivative with similar structural features but different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
4-Acetoxyindole: Used in various chemical reactions and known for its fluorescence properties.
Uniqueness
Ethyl 2-(6-acetamido-1H-indol-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamido group at the 6-position and the ethyl ester group at the 2-position allows for unique interactions with biological targets and enhances its versatility in synthetic applications .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 2-(6-acetamido-1H-indol-4-yl)acetate |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14(18)7-10-6-11(16-9(2)17)8-13-12(10)4-5-15-13/h4-6,8,15H,3,7H2,1-2H3,(H,16,17) |
InChI Key |
ALVSBPQGGWUJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C=CNC2=CC(=C1)NC(=O)C |
Origin of Product |
United States |
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